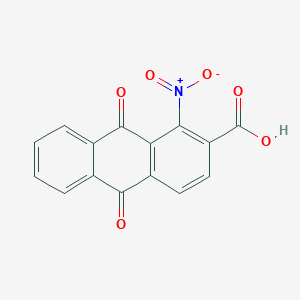

1-Nitro-2-carboxyanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOCDYOEOUEPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155768 | |

| Record name | 1-Nitro-2-carboxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-67-6 | |

| Record name | 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-carboxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-carboxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2-carboxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 1-nitro-2-carboxyanthraquinone from simpler precursors"

This technical guide provides an in-depth overview of a primary synthesis route for 1-nitro-2-carboxyanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details the experimental protocol for the oxidation of 1-nitro-2-methylanthraquinone and also outlines a viable synthesis for the potential precursor, 2-carboxyanthraquinone.

Primary Synthesis Route: Oxidation of 1-Nitro-2-Methylanthraquinone

A robust and well-documented method for the synthesis of this compound is the oxidation of 1-nitro-2-methylanthraquinone. This process utilizes nitric acid as the oxidizing agent in an organic solvent.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the oxidation of 1-nitro-2-methylanthraquinone.

| Parameter | Value | Reference |

| Starting Material | 1-Nitro-2-methylanthraquinone | [1] |

| Oxidizing Agent | 65% Nitric Acid | [1] |

| Solvent | Nitrobenzene | [1] |

| Reaction Temperature | 190 °C | [1] |

| Reaction Time | 10 hours (for addition of reactants) | [1] |

| Yield | 70% (based on 70% conversion) | [1] |

| Purity of Product | > 98% | [1] |

Experimental Protocol: Oxidation of 1-Nitro-2-Methylanthraquinone[1]

-

Reaction Setup: A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190 °C in a suitable reaction vessel equipped for distillation and separate addition of liquids.

-

Reagent Addition: Over a period of 10 hours, 4200 g (3000 ml; 43.3 mol) of 65% by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately. During this time, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.

-

Reaction Completion and Cooldown: After the addition of nitric acid is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.

-

Product Isolation: Upon cooling to 105-110 °C, the product, 1-nitroanthraquinone-2-carboxylic acid, precipitates out of the solution. The solid product is separated by filtration. The unreacted starting material remains dissolved in the nitrobenzene mother liquor and can be recycled.

-

Purification: The isolated product is of high purity (>98%) and can be used directly for further synthetic applications.

Synthesis Workflow: Oxidation of 1-Nitro-2-Methylanthraquinone

Caption: Workflow for the synthesis of this compound.

Alternative Precursor Synthesis: 2-Carboxyanthraquinone

Quantitative Data for 2-Carboxyanthraquinone Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Ethylanthraquinone | |

| Oxidizing Agent | 20% Hydrogen Peroxide | |

| Catalyst | γ-Aluminum Sesquioxide | |

| Surfactant | Sodium Dodecylbenzene Sulfonate | |

| Reaction Temperature | 95 °C | |

| Reaction Time | 12 hours | |

| Yield | 94.5% |

Experimental Protocol: Synthesis of 2-Carboxyanthraquinone

-

Reaction Setup: In a reaction vessel, 50g of 2-ethylanthraquinone is added to 300g of 20% hydrogen peroxide. To this mixture, 0.5g of sodium dodecylbenzene sulfonate (surfactant) and 2.5g of γ-aluminum sesquioxide (catalyst, median size 100nm) are added.

-

Oxidation Reaction: The mixture is stirred and slowly heated to 95 °C. The reaction is maintained at this temperature for 12 hours.

-

Workup and Isolation: After the insulation period, the reaction is terminated and cooled to room temperature. 200mL of water is added to dilute the mixture, which is then stirred and cooled further.

-

Filtration and Drying: The precipitate is collected by filtration and washed. The resulting filter cake is dried in an oven at 90 °C to yield 2-carboxyanthraquinone.

Logical Relationship for Proposed Two-Step Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-2-carboxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-carboxyanthraquinone is a substituted anthraquinone derivative of significant interest in various fields of chemical and pharmaceutical research. Its rigid, planar anthraquinone core, combined with the electron-withdrawing nitro group and the acidic carboxylic acid functionality, imparts a unique set of physicochemical properties that govern its reactivity, solubility, and potential biological activity. Understanding these properties is paramount for its application in organic synthesis, materials science, and drug design.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting available quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing a general workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in different environments and for designing experimental studies.

General and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its structural and general properties are detailed in the table below.

| Property | Value | Source |

| IUPAC Name | 1-nitro-9,10-dioxoanthracene-2-carboxylic acid | [2] |

| Synonyms | 1-Nitroanthraquinone-2-carboxylic acid, 1-NA-2-CA | [2] |

| CAS Number | 128-67-6 | [2] |

| Molecular Formula | C₁₅H₇NO₆ | [2][3] |

| Molecular Weight | 297.22 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 275 °C (548 K) | [1] |

| Boiling Point | 750 °C (1023 K) | [1] |

| Density | 1.49 g/cm³ | [1] |

Solubility Profile

The solubility of this compound is largely influenced by its polar functional groups and its large aromatic structure.

| Solvent | Solubility Description | Source |

| Water | Limited aqueous solubility.[1] | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble.[1] | [1] |

| Acetone | Soluble.[1] | [1] |

The carboxylic acid group allows for the formation of salts with bases, which can significantly increase its aqueous solubility.[1]

Acidity (pKa)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of anthraquinone derivatives is characterized by multiple absorption bands.[4] For 1-nitroanthraquinone, absorption maxima have been observed.[5] The spectrum of this compound is expected to show characteristic π → π* transitions of the anthraquinone system, with potential shifts due to the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

-

O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹

-

C=O stretch (Ketone and Carboxylic Acid): Strong absorptions around 1670-1710 cm⁻¹

-

N-O stretch (Nitro Group): Strong, characteristic absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric)

-

C=C stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. The aromatic protons are expected to appear in the downfield region (typically δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration and solvent dependent. Information on the NMR spectra of this compound can be found in databases such as PubChem.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of 1-nitroanthraquinone-2-carboxylic acid is through the oxidation of 1-nitro-2-methylanthraquinone.[6]

Materials:

-

1-nitro-2-methylanthraquinone

-

Nitrobenzene (solvent)

-

65% Nitric acid (oxidizing agent)

Procedure:

-

A mixture of 1-nitro-2-methylanthraquinone and nitrobenzene is heated to 190 °C.[6]

-

At this temperature, 65% nitric acid and additional nitrobenzene are metered in separately over a period of 10 hours.[6]

-

During the addition, a mixture of approximately 50% nitric acid and nitrobenzene is distilled off.[6]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.[6]

-

The product, 1-nitroanthraquinone-2-carboxylic acid, precipitates upon cooling and can be isolated by filtration.[6]

Determination of Physicochemical Properties

A general workflow for the experimental determination of the key physicochemical properties is outlined below.

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Detailed Protocol for pKa Determination (Potentiometric Titration):

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or DMSO) to a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound based on available literature. While fundamental data such as molecular weight, melting point, and qualitative solubility are established, further experimental work is required to determine precise quantitative values for properties like pKa and solubility in various solvents. The provided experimental protocols offer a framework for researchers to obtain this valuable data, which is crucial for the continued exploration of this compound in scientific research and development. The structured presentation of this information aims to facilitate its use by researchers, scientists, and drug development professionals in their respective fields.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-Nitroanthraquinone-2-carboxylic acid | C15H7NO6 | CID 31413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Nitroanthraquinone [webbook.nist.gov]

- 6. EP0530559A2 - Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid - Google Patents [patents.google.com]

Unraveling CAS 128-67-6: A Technical Guide to 1-Nitroanthraquinone-2-carboxylic acid

An important clarification regarding the identity of CAS number 128-67-6 is necessary. While searches for this identifier can lead to conflicting results, authoritative chemical databases and research articles predominantly associate CAS 128-67-6 with the compound 1-Nitroanthraquinone-2-carboxylic acid .[1][2][3][4][5] It is crucial to note that another compound, 1,4-Bis(butylamino)anthraquinone, also known as Solvent Blue 35, is sometimes mistakenly linked to this CAS number in various online sources. The correct CAS number for 1,4-Bis(butylamino)anthraquinone is 17354-14-2 .[6][7][8][9]

This guide will focus on the properties and hazards of the correctly identified 1-Nitroanthraquinone-2-carboxylic acid (CAS 128-67-6) . For the benefit of researchers who may have arrived here with the incorrect compound in mind, a summary of the properties and hazards of 1,4-Bis(butylamino)anthraquinone (CAS 17354-14-2) is also provided.

1-Nitroanthraquinone-2-carboxylic acid (CAS 128-67-6)

This compound is a derivative of anthraquinone, a class of molecules widely used in the synthesis of dyes and in the pharmaceutical industry.[2][3]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Nitroanthraquinone-2-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₅H₇NO₆ | [1][4] |

| Molecular Weight | 297.22 g/mol | [1][4] |

| Density | 1.62 g/cm³ | [1] |

| Boiling Point | 595.1 °C at 760 mmHg | [1] |

| Flash Point | 252.3 °C | [1] |

| Appearance | White/off-white or light yellow powder | [5] |

Hazards and Toxicology

1-Nitroanthraquinone-2-carboxylic acid is considered to be moderately toxic and presents several hazards that require careful handling in a laboratory setting.

| Hazard Type | Description | Source |

| Acute Oral Toxicity | Harmful if swallowed.[4] Moderately toxic by ingestion. | [1] |

| Mutagenicity | Mutation data has been reported for this compound. | [1] |

| Aquatic Toxicity | Very toxic to aquatic life. | [4] |

| Hazardous Decomposition | When heated to decomposition, it emits toxic vapors of NOx. | [1] |

GHS Hazard Statements:

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P273: Avoid release to the environment.[4]

-

P301+P317: IF SWALLOWED: Get medical help.[4]

-

P330: Rinse mouth.[4]

-

P391: Collect spillage.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Synthesis

A known method for the preparation of 1-Nitroanthraquinone-2-carboxylic acid involves the oxidation of 2-methyl-1-nitroanthraquinone. This reaction can be carried out in sulfuric acid using sodium dichromate or in nitric acid with chromic acid.[2]

1,4-Bis(butylamino)anthraquinone (CAS 17354-14-2)

Also known as Sudan Blue II or Solvent Blue 35, this substance is a dark blue powder used as a solvent dye.[7][9] Its CAS number is 17354-14-2 .

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂O₂ | [9] |

| Molecular Weight | 350.46 g/mol | [9] |

| Melting Point | 120-122 °C | [9] |

| Boiling Point | 568.7 °C at 760 mmHg | [9] |

| Flash Point | 187.2 °C | [9] |

| Appearance | Dark blue powder | [9] |

Hazards and Toxicology

The primary hazard associated with 1,4-Bis(butylamino)anthraquinone is its potential for long-lasting harmful effects on aquatic life.[6] It is generally not classified as acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[6][7]

| Hazard Type | Description | Source |

| Aquatic Toxicity | May cause long lasting harmful effects to aquatic life.[6] | |

| Acute Oral Toxicity | LD0 (rat) - ca. 6400 mg/kg bw | [8] |

| Acute Inhalation Toxicity | LC50 (rat) - >/= 4 mg/L air (nominal) | [8] |

| Acute Dermal Toxicity | Approximate LD50 (rabbit) - >/= 2000 mg/kg bw | [8] |

| Dust Explosion | The product in its delivered form is not capable of dust explosion; however, the enrichment of fine dust can lead to this danger. | [6] |

GHS Hazard Statements:

-

H413: May cause long lasting harmful effects to aquatic life.[6]

GHS Precautionary Statements:

-

P273: Avoid release to the environment.[6]

-

P501: Dispose of contents/container to industrial combustion plant.[6]

Experimental Protocols

References

- 1. 1-Nitroanthraquinone-2-carboxylic acid | CAS 128-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scribd.com [scribd.com]

- 3. 2-Anthracenecarboxylicacid, 9,10-dihydro-1-nitro-9,10-dioxo-, CasNo.128-67-6 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 4. 1-Nitroanthraquinone-2-carboxylic acid | C15H7NO6 | CID 31413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

- 8. echemi.com [echemi.com]

- 9. 1,4-Bis(butylamino)anthracene-9,10-dione|lookchem [lookchem.com]

"molecular structure and IUPAC name of 1-nitro-2-carboxyanthraquinone"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential biological significance of 1-nitro-2-carboxyanthraquinone. Detailed experimental protocols and visual representations of relevant biological pathways are included to support advanced research and development activities.

Molecular Structure and IUPAC Name

IUPAC Name: 1-nitro-9,10-dioxoanthracene-2-carboxylic acid[1][2][3]

Synonyms: 1-Nitroanthraquinone-2-carboxylic acid, 1-NA-2-CA, 1-Nitro-2-anthraquinonecarboxylic acid[1][2][3]

Molecular Formula: C₁₅H₇NO₆[1][4]

Molecular Weight: 297.22 g/mol [1][2][4]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Physical State | Yellow, crystalline solid | [5] |

| Melting Point | 288 °C (decomposes) | [5] |

| Solubility | Soluble in ethanol, acetone, acetic acid, and dimethyl sulfoxide (DMSO). Limited solubility in water. | [5][6] |

| GHS Hazard Statements | H302: Harmful if swallowedH400: Very toxic to aquatic life | [1][2] |

| GHS Precautionary Statements | P264, P270, P273, P301+P317, P330, P391, P501 | [1][2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of 1-nitroanthraquinone-2-carboxylic acids.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1-Nitro-2-methylanthraquinone

-

Nitrobenzene

-

65% (w/w) Nitric acid

-

Water

-

Reaction vessel with heating mantle, stirrer, condenser, and addition funnels

-

Filtration apparatus

-

Steam distillation apparatus

Procedure:

-

A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190 °C in the reaction vessel.[7]

-

At this temperature, 4200 g (3000 ml; 43.3 mol) of 65% strength by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately from one another over a period of 10 hours.[7]

-

During the addition, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.[7]

-

After the nitric acid addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.[7]

-

The precipitated 1-nitroanthraquinone-2-carboxylic acid is filtered off.[7]

-

The crude product is suspended in 4000 ml of water.[7]

-

Residual nitrobenzene is removed from the solid by steam distillation.[7]

-

The purified 1-nitroanthraquinone-2-carboxylic acid is separated from the aqueous suspension by filtration and dried at 100 °C.[7]

Expected Yield: Approximately 382 g of 1-nitroanthraquinone-2-carboxylic acid with a purity of >98% can be obtained.[7]

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against c-Met kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-Nitroanthraquinone-2-carboxylic acid | C15H7NO6 | CID 31413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. EP0530559A2 - Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 1-Nitro-2-Carboxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-carboxyanthraquinone, a derivative of anthraquinone, is a key intermediate in the synthesis of various dyes and potentially in the development of novel pharmaceutical compounds. Its utility in these applications is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents, outlines a detailed experimental protocol for its determination, and furnishes context through the solubility data of structurally related compounds.

Core Concepts: Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. However, consistent qualitative descriptions of its solubility profile are available.

Qualitative Solubility Summary

The available information indicates that this compound exhibits poor solubility in aqueous solutions but demonstrates enhanced solubility in polar aprotic organic solvents.[1] The presence of the polar carboxylic acid and nitro functional groups contributes to its solubility in polar organic solvents.[1] Conversely, the large, nonpolar anthraquinone backbone limits its solubility in water.[1][2]

| Solvent Class | General Solubility | Supporting Evidence |

| Water | Limited / Poor | The large hydrophobic anthraquinone structure predominates over the polar functional groups.[1][2] |

| Polar Aprotic Solvents | More Soluble | Specifically mentioned to be more soluble in solvents like dimethyl sulfoxide (DMSO) and acetone.[1] |

| Salt Formation | Enhanced Aqueous Solubility | The carboxylic acid can form salts with bases, which significantly increases its solubility in water.[1] |

Note on High-Temperature Solubility: Patent literature describing the synthesis of 1-nitroanthraquinone-2-carboxylic acid mentions the use of nitrobenzene as a solvent at elevated temperatures (100 to 120 °C). This indicates that the compound is soluble in nitrobenzene under these conditions, a common characteristic for organic reaction intermediates.

Quantitative Solubility Data of Structurally Related Compounds

To provide a frame of reference for researchers, the following table summarizes the quantitative solubility data for two structurally similar compounds: anthraquinone-2-carboxylic acid (lacking the nitro group) and 9-anthracenecarboxylic acid (a structural isomer with a different carboxyl group position).

| Compound | Solvent | Solubility |

| Anthraquinone-2-carboxylic acid | Dimethyl Sulfoxide (DMSO) | ≥15.6 mg/mL[3] (another source states 50 mg/mL[4]) |

| Hot Acetic Acid | Soluble[5][6] | |

| Ethanol (EtOH) | Insoluble[3] | |

| Water | Insoluble[3] | |

| 9-Anthracenecarboxylic acid | Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[7] |

| Dimethylformamide (DMF) | ~1 mg/mL[7] | |

| Ethanol | ~1 mg/mL[7] |

These data suggest that for anthraquinone carboxylic acids, polar aprotic solvents like DMSO are effective, and that seemingly minor structural changes can significantly impact solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMSO, acetone, ethanol, methanol, chloroform, ethyl acetate) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample collection and analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water is a common starting point for anthraquinone derivatives.[8][9][10]

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent based on the determined concentration and any dilution factors used. Express the solubility in appropriate units, such as g/L or mol/L.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ANTHRAQUINONE-2-CARBOXYLIC ACID | 117-78-2 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. public.pensoft.net [public.pensoft.net]

Spectroscopic Profile of 1-Nitro-2-carboxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitro-2-carboxyanthraquinone (also known as 1-nitro-9,10-dioxoanthracene-2-carboxylic acid). Due to the limited availability of a complete, cohesively published dataset for this specific molecule, this guide synthesizes information from spectral databases and provides comparative data from closely related anthraquinone derivatives. The experimental protocols detailed herein are based on established methodologies for the analysis of substituted anthraquinones.

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Comparative)

¹³C NMR Data

The following ¹³C NMR spectral data is available from spectral databases.[1] The spectrum was recorded on a Bruker WM-360 instrument. Specific details regarding the solvent and other experimental parameters are not fully provided in the database entry. The chemical shifts for related compounds like anthraquinone-2-carboxylic acid typically show signals for the carboxylic acid carbon around 165-170 ppm and the carbonyl carbons of the anthraquinone core between 180-190 ppm. Aromatic carbons resonate in the 120-150 ppm range.

| Functional Group | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~165-170 |

| Anthraquinone (C=O) | ~180-190 |

| Aromatic Carbons | ~120-150 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is available in spectral databases, recorded on a Bruker IFS 85 instrument. The characteristic absorption bands are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Carboxylic Acid (C=O) | Stretching | 1760-1690 |

| Anthraquinone (C=O) | Stretching | ~1670 |

| Nitro (N-O) | Asymmetric Stretching | 1550-1475 |

| Nitro (N-O) | Symmetric Stretching | 1360-1290 |

| Aromatic (C=C) | Stretching | 1600-1450 |

UV-Vis Spectroscopy

| Compound Class | Solvent | λmax (nm) |

| 2-Substituted Anthraquinones | Various | 330 - 360 |

| 1-Nitroanthraquinone | Not specified | Multiple bands expected |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy

Infrared spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The acquired interferogram is subjected to a Fourier transform to produce the infrared spectrum. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum should be recorded using a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Acquisition:

-

Wavelength Range: 200-800 nm.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Blank: Use the pure solvent as a reference in the second beam of the spectrophotometer to record a baseline.

-

-

Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a substituted anthraquinone like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical flow of spectroscopic data integration for structural elucidation.

References

- 1. 1-Nitroanthraquinone-2-carboxylic acid | C15H7NO6 | CID 31413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Nitroanthraquinone [webbook.nist.gov]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 1-Nitro-2-carboxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-nitro-2-carboxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this document leverages findings from closely related analogues, namely 1-nitroanthraquinone and 9,10-anthraquinone-2-carboxylic acid, to project its thermal behavior. The guide details standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are pivotal for characterizing the thermal properties of such compounds. Furthermore, it outlines a plausible decomposition pathway for this compound based on established mechanisms for nitroaromatic compounds. This document serves as a foundational resource for researchers and professionals engaged in the development and handling of anthraquinone derivatives, offering insights into critical safety and stability considerations.

Introduction

This compound is a substituted anthraquinone derivative with potential applications in various fields, including the synthesis of dyes and pharmaceuticals. The presence of both a nitro group and a carboxylic acid moiety on the anthraquinone core suggests a complex thermal behavior that is crucial to understand for safe handling, processing, and storage. The nitro group, a known energetic functional group, can significantly influence the decomposition pathway and thermal stability of the molecule. This guide aims to provide a detailed understanding of these aspects by analyzing the thermal characteristics of structurally similar compounds.

Physicochemical Properties of this compound

While experimental thermal data is scarce, the basic physicochemical properties of this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C15H7NO6 | --INVALID-LINK-- |

| Molecular Weight | 297.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-nitro-9,10-dioxoanthracene-2-carboxylic acid | --INVALID-LINK-- |

Predicted Thermal Behavior and Data from Analogues

Insights from 1-Nitroanthraquinone

Studies on the thermal decomposition of 1-nitroanthraquinone indicate that it decomposes after melting. The decomposition process for many nitroaromatic compounds is known to be autocatalytic.

| Compound | Melting Point (°C) | Decomposition Characteristics | Heat Release (J/g) |

| 1-Nitroanthraquinone | Decomposes after melting | Autocatalytic decomposition | > 800 |

Table 1: Thermal Decomposition Data for 1-Nitroanthraquinone.

Insights from 9,10-Anthraquinone-2-carboxylic Acid

The thermal analysis of 9,10-anthraquinone-2-carboxylic acid (AQCA) reveals that the compound undergoes sublimation at temperatures above 250°C.[1][2] A methanolic solvate of AQCA was found to lose 9.34% of its initial weight between 70°C and 100°C, corresponding to the loss of methanol.[1][2] The activation energy for the sublimation of the desolvated form was determined to be 182.7 kJ/mol.[1]

| Compound | Thermal Event | Temperature Range (°C) | Weight Loss (%) | Activation Energy (kJ/mol) |

| 9,10-Anthraquinone-2-carboxylic Acid (methanolic solvate) | Desolvation | 70 - 100 | 9.34 | 425.8 (for desolvation) |

| 9,10-Anthraquinone-2-carboxylic Acid | Sublimation | > 250 | - | 182.7 (for sublimation) |

Table 2: Thermal Analysis Data for 9,10-Anthraquinone-2-carboxylic Acid.[1]

Based on these analogues, it is anticipated that this compound will exhibit a multi-stage decomposition profile. The initial stage may involve the loss of the carboxylic acid group, followed by the decomposition of the nitro-anthraquinone moiety at higher temperatures. The presence of the nitro group is expected to lower the overall thermal stability compared to the parent anthraquinone-2-carboxylic acid.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition pathway of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min). An inert atmosphere (nitrogen) is typically used to study thermal decomposition without oxidation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are determined.

References

An In-Depth Technical Guide to the Electrochemical Properties of 1-Nitroanthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1-nitroanthraquinone derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the redox chemistry of this important class of compounds. This document summarizes key electrochemical data, details relevant experimental methodologies, and explores the mechanistic link between the electrochemical behavior of these derivatives and their biological activity.

Core Electrochemical Properties

The electrochemical behavior of anthraquinone derivatives is fundamentally governed by the redox activity of the quinone moiety. The introduction of substituents, such as the electron-withdrawing nitro group (-NO₂) at the 1-position, significantly influences the electronic properties of the anthraquinone scaffold and, consequently, its reduction potential.

In aprotic organic solvents, anthraquinones typically undergo two successive one-electron reductions to form the radical anion (AQ•⁻) and then the dianion (AQ²⁻). The presence of an electron-withdrawing group like a nitro group generally makes the anthraquinone ring more electron-deficient, which facilitates reduction and shifts the reduction potentials to more positive values compared to the unsubstituted anthraquinone.[1][2]

Quantitative Electrochemical Data

| Compound | First Reduction Potential (E¹½ or Epc¹) (V vs. ref) | Second Reduction Potential (E²½ or Epc²) (V vs. ref) | Solvent/Electrolyte | Reference Electrode | Technique |

| Anthraquinone | -0.94 | -1.53 | Acetonitrile / TEAP | Ag/AgCl | CV |

| 1-Nitroanthraquinone | -0.71 | -1.25 (approx.) | DMF / TBAP | Ag/AgCl | CV |

| 2-Nitroanthraquinone | -0.75 | -1.30 (approx.) | DMF / TBAP | CV | CV |

| 1-Aminoanthraquinone | -1.134 | Varies | Acetonitrile / 0.1 M Bu₄NClO₄ | Not specified | CV |

| 1,4-Diaminoanthraquinone | Varies | Varies | DMF / 0.1 M TBAP | Ag/AgCl | CV |

Note: The exact potential values can vary depending on the experimental conditions (e.g., solvent, electrolyte, scan rate, and reference electrode). The data presented here is for comparative purposes.

The trend of more positive reduction potentials for nitro-substituted anthraquinones compared to amino-substituted ones is consistent with the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable electrochemical data. Below are methodologies for key experiments used to characterize the electrochemical properties of 1-nitroanthraquinone derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of electroactive species.[3]

Objective: To determine the reduction and oxidation potentials of 1-nitroanthraquinone derivatives and to assess the reversibility of the electron transfer processes.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Analyte: 1-5 mM solution of the 1-nitroanthraquinone derivative

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the 1-nitroanthraquinone derivative to the desired concentration (e.g., 1 mM).

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to scan a range that encompasses the expected reduction and oxidation peaks (e.g., from 0 V to -2.0 V).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan, sweeping the potential from the initial value to the switching potential and then back to the final potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Determine the peak current ratio (Ipa/Ipc) to assess the reversibility of the redox couple. A ratio close to 1 indicates a reversible process.

-

Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique that can be used for quantitative analysis and to resolve overlapping peaks.[4]

Objective: To obtain well-defined peaks for the reduction of 1-nitroanthraquinone derivatives, allowing for more accurate determination of peak potentials and for quantitative analysis.

Materials: Same as for Cyclic Voltammetry.

Procedure:

-

Cell and Solution Preparation: Follow the same steps as for cyclic voltammetry.

-

DPV Scan:

-

Set the initial and final potentials to scan the desired range.

-

Set the DPV parameters:

-

Pulse Amplitude: Typically 25-100 mV.

-

Pulse Width: Typically 50-100 ms.

-

Scan Increment: Typically 2-10 mV.

-

Pulse Period: The time between the start of consecutive pulses.

-

-

Initiate the scan and record the differential pulse voltammogram.

-

-

Data Analysis:

-

Identify the peak potential (Ep) for each reduction step.

-

The peak height is proportional to the concentration of the analyte, which can be used for quantitative analysis by creating a calibration curve.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical generation of species and their spectral properties.[5][6]

Objective: To identify the species generated at different potentials during the electrochemical reduction of 1-nitroanthraquinone derivatives by observing their UV-Vis absorption spectra.

Experimental Setup:

-

Optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell.

-

Potentiostat/Galvanostat.

-

UV-Vis Spectrophotometer.

-

Fiber optic cables to connect the spectrophotometer to the cell.

-

Working electrode: Optically transparent electrode (e.g., platinum mini-grid or indium tin oxide (ITO) coated glass).

-

Reference and counter electrodes compatible with the cell.

-

Other materials are the same as for CV.

Procedure:

-

Cell Assembly and Solution Preparation: Assemble the spectroelectrochemical cell and prepare the analyte solution as for CV.

-

Blank Spectrum: Record a background spectrum of the cell containing the solvent and electrolyte.

-

Spectroelectrochemical Measurement:

-

Apply a constant potential at which no faradaic reaction occurs and record the initial UV-Vis spectrum of the 1-nitroanthraquinone derivative.

-

Step the potential to a value corresponding to the first reduction wave observed in the CV.

-

Record the UV-Vis spectra at regular intervals until a steady state is reached, indicating the complete conversion of the starting material to the radical anion.

-

Step the potential to a value corresponding to the second reduction wave and repeat the spectral measurements to observe the formation of the dianion.

-

-

Data Analysis:

-

Analyze the changes in the absorption spectra as a function of the applied potential to identify the spectral signatures of the radical anion and dianion of the 1-nitroanthraquinone derivative.

-

Signaling Pathways and Biological Activity

The electrochemical properties of 1-nitroanthraquinone derivatives are often linked to their biological activities, particularly their potential as anticancer agents. One proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.[7][8]

ROS Generation and JNK Signaling Pathway

The reduction of the nitro group and the quinone moiety of 1-nitroanthraquinone derivatives within the cell can lead to the formation of radical species. These radicals can react with molecular oxygen to produce superoxide radicals (O₂•⁻) and other ROS. An excessive amount of ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage and the activation of stress-activated signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[9][10]

The JNK signaling pathway is a key regulator of apoptosis. Activation of this pathway by ROS can lead to the phosphorylation of various downstream targets, ultimately culminating in the activation of caspases and the execution of the apoptotic program.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the electrochemical analysis of 1-nitroanthraquinone derivatives.

This guide serves as a foundational resource for understanding and investigating the electrochemical properties of 1-nitroanthraquinone derivatives. The provided protocols and background information are intended to facilitate further research and development in this promising area of study.

References

- 1. Determination of nitrophenols in drinking and river water by differential pulse voltammetry at boron-doped diamond film electrode. | Charles Explorer [nomos.is.cuni.cz]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Novel anthraquinone derivatives: synthesis via click chemistry approach and their induction of apoptosis in BGC gastric cancer cells via reactive oxygen species (ROS)-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential Biological Activities of Nitroanthraquinone Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the therapeutic promise of nitroanthraquinone compounds, detailing their anticancer and antimicrobial activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Introduction

Nitroanthraquinones, a class of organic compounds characterized by an anthraquinone core substituted with one or more nitro groups, have emerged as a promising area of research in the quest for novel therapeutic agents. These compounds are derivatives of anthraquinones, which are well-known for their diverse pharmacological properties, including use as anticancer and antimicrobial agents. The introduction of the nitro group can significantly modulate the biological activity of the parent anthraquinone molecule, leading to enhanced potency and novel mechanisms of action. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of nitroanthraquinone compounds, with a focus on their potential applications in oncology and infectious diseases. We will delve into their cytotoxic and antimicrobial effects, explore the intricate signaling pathways they modulate, and provide detailed experimental protocols for their evaluation, aiming to equip researchers, scientists, and drug development professionals with the critical information needed to advance this promising class of compounds.

Anticancer Activity of Nitroanthraquinone Compounds

Nitroanthraquinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of oxidative stress, modulation of key signaling pathways, and initiation of programmed cell death.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of nitroanthraquinone compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the reported IC50 values for various nitroanthraquinone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | 17.80 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | SW480 (Colon) | 21.01 - 72.88 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | EC9706 (Esophageal) | 21.01 - 72.88 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | MCF-7 (Breast) | 21.01 - 72.88 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | SGC-7901 (Gastric) | 21.01 - 72.88 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HepG2 (Liver) | 21.01 - 72.88 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | QBC939 (Cholangiocarcinoma) | 21.01 - 72.88 | [1] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HeLa (Cervical) | 21.01 - 72.88 | [1] |

Note: The IC50 values for compound 8a against SW480, EC9706, MCF-7, SGC-7901, HepG2, QBC939, and HeLa cell lines are reported as a range in the source material.[1]

Mechanisms of Anticancer Action

Induction of Apoptosis via the ROS/JNK Signaling Pathway

A prominent mechanism by which nitroanthraquinones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One well-documented pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2]

The compound 1-nitro-2-acyl anthraquinone-leucine (also referred to as C2) has been shown to increase intracellular ROS levels in HCT116 colon cancer cells.[1][3] This elevation in ROS leads to the phosphorylation and activation of JNK.[1] Activated JNK, a key mediator of stress-induced apoptosis, then triggers a cascade of events including mitochondrial stress, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptotic cell death.[1][2]

Figure 1: ROS/JNK signaling pathway induced by nitroanthraquinones.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have also implicated the PI3K/Akt/mTOR pathway in the biological activity of nitroanthraquinone derivatives. The compound C2 (1-nitro-2-acyl anthraquinone-leucine) has been observed to induce autophagy in HCT116/L-OHP (oxaliplatin-resistant) colon cancer cells by mediating this pathway.[3] Specifically, treatment with C2 resulted in decreased expression of PI3K, phosphorylated Akt, and mTOR.[3] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Figure 2: Modulation of the PI3K/Akt/mTOR pathway by a nitroanthraquinone.

Antimicrobial Activity of Nitroanthraquinone Compounds

The antimicrobial potential of anthraquinone derivatives is well-established, and the addition of a nitro group can confer potent activity against various pathogens. Research in this area is ongoing, with promising results against both Gram-positive bacteria.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The following table presents the MIC values for a dinitroanthraquinone derivative against selected bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Staphylococcus aureus | 31.25 | [4] |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Enterococcus faecalis | 62.5 | [4] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential. This section provides methodologies for key assays used to evaluate the biological activities of nitroanthraquinone compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (nitroanthraquinone derivative)

-

Appropriate cancer cell line and culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitroanthraquinone compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 3: General workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Test compound (nitroanthraquinone derivative)

-

Appropriate cancer cell line and culture medium

Procedure:

-

Cell Treatment: Treat cells with the nitroanthraquinone compound at the desired concentration and for the specified time. Include appropriate controls.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

Nitroanthraquinone compounds represent a promising class of molecules with significant potential for the development of new anticancer and antimicrobial therapies. Their ability to induce apoptosis in cancer cells through mechanisms such as the ROS/JNK and PI3K/Akt/mTOR signaling pathways highlights their potential as targeted therapeutic agents. Furthermore, the observed antimicrobial activity of certain derivatives warrants further investigation into their efficacy against a broader range of pathogens, including drug-resistant strains.

Future research should focus on synthesizing and screening a wider array of nitroanthraquinone derivatives to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for patient stratification. Moreover, preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued exploration of nitroanthraquinone compounds holds the potential to deliver novel and effective treatments for cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols: 1-Nitro-2-carboxyanthraquinone as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-nitro-2-carboxyanthraquinone as a key intermediate in the preparation of a variety of organic compounds, including dyes, heterocyclic systems, and potential pharmaceutical agents. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a nitro group and a carboxylic acid on the anthraquinone framework, allows for diverse chemical transformations. The nitro group can be readily reduced to an amino group, which then serves as a handle for the construction of more complex molecules. The carboxylic acid moiety provides a site for esterification, amidation, or can be involved in cyclization reactions. This dual functionality makes this compound a versatile precursor for the synthesis of a wide range of functional molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 1-nitro-2-methylanthraquinone. A common method involves the use of nitric acid in an organic solvent at elevated temperatures.

Quantitative Data for Synthesis

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1-Nitro-2-methylanthraquinone | 65% Nitric Acid | Nitrobenzene | 190 | 10 | 70 | >98 | [1] |

Experimental Protocol: Synthesis of this compound[1]

-

A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190 °C.

-

At this temperature, 4200 g (3000 ml; 43.3 mol) of 65% strength by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately over 10 hours.

-

During the addition, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.

-

After the nitric acid addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.

-

The precipitated this compound is then isolated by filtration, washed, and dried.

Key Synthetic Transformation: Reduction to 1-Amino-2-carboxyanthraquinone

The reduction of the nitro group to an amine is a pivotal step in the utilization of this compound as an intermediate. This transformation opens up a vast array of synthetic possibilities, including the synthesis of dyes and heterocyclic compounds.

Quantitative Data for Reduction

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | Hydrazine Hydrate / NaOH | Water | 80 | 4 | ~74.2% | [2] |

Note: The yield was calculated based on the starting and final product masses provided in the reference.

Experimental Protocol: Synthesis of 1-Amino-2-carboxyanthraquinone[2]

-

Into a mixture of 250 parts of water, 10 parts of hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution at 70 °C, add 30 parts of 1-nitro-anthraquinone-2-carboxylic acid with stirring over 1 hour.

-

Heat the reaction mass to 80 °C and stir at this temperature for 4 hours.

-

Dilute the mixture with 250 parts of water and filter to collect the precipitate.

-

Stir the precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid.

-

Filter off the resulting precipitate, wash with water until the filtrate is colorless and neutral, and then dry to obtain 1-amino-anthraquinone-2-carboxylic acid.

Applications in the Synthesis of Dyes and Heterocycles

1-Amino-2-carboxyanthraquinone and its derivatives are crucial intermediates in the synthesis of vat dyes and other complex heterocyclic systems. The amino group can act as a nucleophile or be diazotized for further reactions, while the carboxylic acid can participate in cyclization reactions.

Synthesis of Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state. Anthraquinone-based structures are common in this class of dyes, known for their excellent fastness properties.

| Starting Material | Reagents | Yield (%) | Product | Reference |

| 1-Aminoanthraquinone | KOH, N,N'-dimethyl propyleneurea, O₂/Air | 97.6 - 98.4 | Vat Blue 4 | [1] |

Synthesis of Substituted Aminoanthraquinones

The amino group of 1-aminoanthraquinone derivatives can be further functionalized. For example, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a derivative of 1-aminoanthraquinone, is a key intermediate for many vibrant blue dyes.

| Starting Material | Reagent | Catalyst | Yield (%) | Product | Reference |

| Bromaminic Acid | 2-Aminoethanol | CuSO₄, FeSO₄ | 96 | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | [3] |

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 1-Aminoanthraquinones from Bromaminic Acid[3]

-

Dissolve bromaminic acid (0.01 mol) in 40 mL of hot water (70–80°C).

-

Add the corresponding amine (0.015 mol) and sodium hydrogen carbonate (0.02 mol) in succession.

-

Add copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g).

-

Stir the mixture, heat to 90°C, and maintain this temperature for 4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and acidify with concentrated aqueous HCl.

-

Filter the precipitate and wash with 20% aqueous sodium chloride.

-

Purify the product by recrystallization from hot water and precipitation with concentrated aqueous HCl.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and potential applications of this compound.

Caption: Synthesis of 1-Amino-2-carboxyanthraquinone Intermediate.

Caption: Potential Synthetic Routes from 1-Amino-2-carboxyanthraquinone.

Caption: Workflow for Substituted Aminoanthraquinone Dye Synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data provided herein demonstrate its efficient synthesis and conversion to the corresponding amino derivative, which serves as a gateway to a wide range of functional molecules. Its application in the synthesis of high-performance dyes is well-established, and its potential for the creation of novel heterocyclic compounds and bioactive molecules makes it a continued area of interest for researchers in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for 1-Nitro-2-carboxyanthraquinone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-carboxyanthraquinone is a derivative of anthraquinone, a class of aromatic compounds known for their diverse biological activities. The anthraquinone scaffold is considered a "privileged structure" in medicinal chemistry, frequently found in compounds targeting nucleotide-binding proteins.[1][2] The incorporation of a nitro group (-NO2) can significantly influence a molecule's electronic properties and biological activity. Nitro-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The nitro group can act as both a pharmacophore and a potential toxicophore, necessitating careful evaluation.[3][4][5] This document outlines potential applications of this compound in medicinal chemistry, along with detailed protocols for its evaluation.

Hypothesized Medicinal Chemistry Applications

Given the established activities of the anthraquinone core and the nitro functional group, this compound is a candidate for investigation in several therapeutic areas:

-

Anticancer Agent: Many anthraquinone derivatives exhibit anticancer properties by intercalating with DNA, inhibiting topoisomerase II, or modulating various signaling pathways involved in cell proliferation and apoptosis. The nitro group can enhance these activities or introduce new mechanisms, such as bioreductive activation in hypoxic tumor environments.

-

Antimicrobial Agent: Nitroaromatic compounds are components of several established antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[5][6][7] Their mechanism often involves the reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species. The anthraquinone scaffold itself has also been explored for antimicrobial effects.

-

Anti-inflammatory Agent: Certain nitro compounds have shown anti-inflammatory effects.[4][8] For instance, nimesulide, a nitro-containing drug, is a selective COX-2 inhibitor.[5][6] Anthraquinones can also modulate inflammatory pathways.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for the biological evaluation of this compound (referred to as NCQ-1) in various assays. These values are for illustrative purposes to guide potential research.

Table 1: In Vitro Anticancer Activity of NCQ-1

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.5 |

| HeLa | Cervical Cancer | 25.1 |

Table 2: In Vitro Antimicrobial Activity of NCQ-1

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 32 |

| Escherichia coli | Gram-negative bacteria | 64 |

| Candida albicans | Fungal | 128 |

| Mycobacterium tuberculosis | Acid-fast bacteria | 16 |

Table 3: In Vitro Anti-inflammatory Activity of NCQ-1

| Assay | Cell Line | Parameter Measured | IC50 (µM) |

| COX-2 Inhibition | RAW 264.7 | Prostaglandin E2 | 35.7 |

| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite levels | 42.3 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the oxidation of 1-nitro-2-methylanthraquinone.[9]

Materials:

-

1-nitro-2-methylanthraquinone

-

Nitrobenzene (solvent)

-

65% Nitric acid (oxidizing agent)

-

Heating mantle with stirrer

-

Reaction flask with condenser and dropping funnel

-

Filtration apparatus

Procedure:

-

Prepare a mixture of 1-nitro-2-methylanthraquinone in nitrobenzene in a reaction flask.

-

Heat the mixture to 190°C with constant stirring.

-

Slowly add 65% nitric acid and additional nitrobenzene separately and simultaneously over 10 hours while maintaining the temperature at 190°C.

-

After the addition is complete, continue stirring at 190°C for another 2 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

The precipitated product, this compound, is collected by filtration.

-